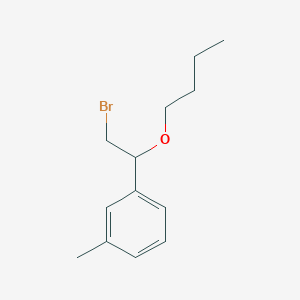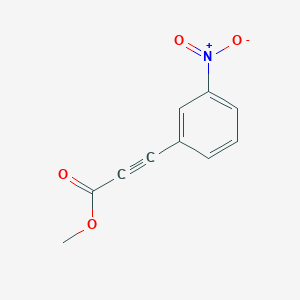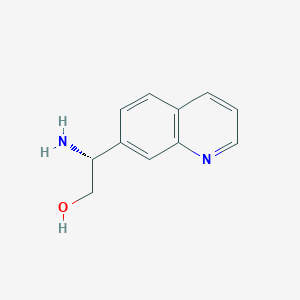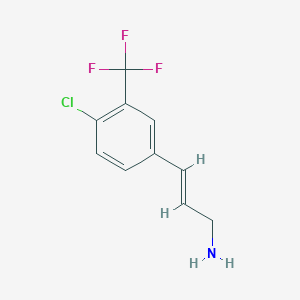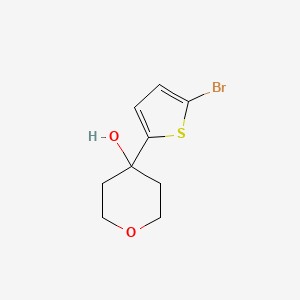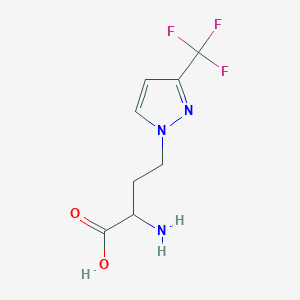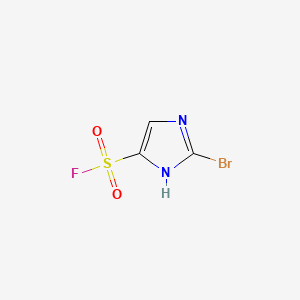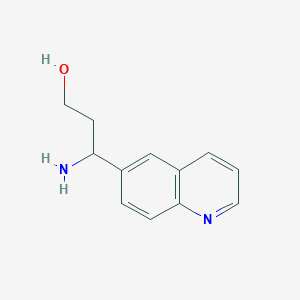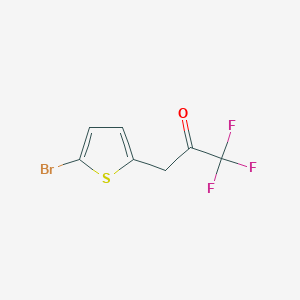
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a brominated thiophene ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl ketone group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The brominated thiophene ring and the trifluoromethyl ketone group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: Contains an oxadiazole ring instead of a ketone group.
Uniqueness
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C7H4BrF3OS |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H4BrF3OS/c8-6-2-1-4(13-6)3-5(12)7(9,10)11/h1-2H,3H2 |
InChI Key |
RUVPNRXPCAZALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


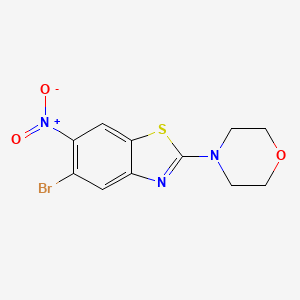
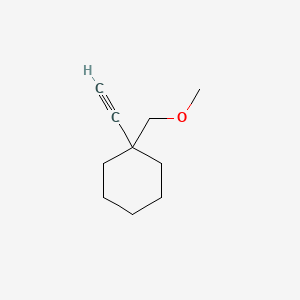
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)
